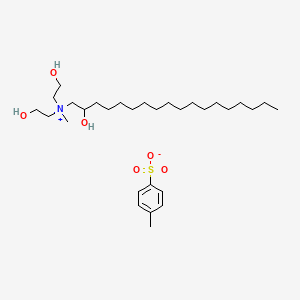

Bis(2-hydroxyethyl)(2-hydroxyoctadecyl)methylammonium toluene-p-sulphonate

Beschreibung

Bis(2-hydroxyethyl)(2-hydroxyoctadecyl)methylammonium toluene-p-sulphonate is a quaternary ammonium compound (quat) featuring a complex cationic structure with two 2-hydroxyethyl groups, a methyl group, and a long-chain 2-hydroxyoctadecyl (C18) substituent. The anion is toluene-p-sulphonate (tosylate), which contributes to its solubility and stability.

Eigenschaften

CAS-Nummer |

94249-13-5 |

|---|---|

Molekularformel |

C30H57NO6S |

Molekulargewicht |

559.8 g/mol |

IUPAC-Name |

bis(2-hydroxyethyl)-(2-hydroxyoctadecyl)-methylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C23H50NO3.C7H8O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)22-24(2,18-20-25)19-21-26;1-6-2-4-7(5-3-6)11(8,9)10/h23,25-27H,3-22H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI-Schlüssel |

DIHMWNCOPZUFER-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(C[N+](C)(CCO)CCO)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-Butylacetat kann durch Veresterung von Butanol und Essigsäure synthetisiert werden. Die Reaktion wird typischerweise durch Schwefelsäure katalysiert und beinhaltet das Erhitzen der Reaktanten unter Rückflussbedingungen. Die Reaktion kann wie folgt dargestellt werden:

CH3COOH+C4H9OH→CH3COOC4H9+H2O

Industrielle Produktionsmethoden

In industriellen Umgebungen wird 1-Butylacetat unter Verwendung kontinuierlicher Veresterungsprozesse hergestellt. Die Reaktanten, Butanol und Essigsäure, werden zusammen mit einem Katalysator wie Schwefelsäure in einen Reaktor geleitet. Das Reaktionsgemisch wird erhitzt, und der resultierende Ester wird durch Destillation abgetrennt und gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Butylacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann 1-Butylacetat zu Butanol und Essigsäure hydrolysiert werden.

Oxidation: Es kann oxidiert werden, um Buttersäure und Essigsäure zu bilden.

Reduktion: Reduktionsreaktionen können es in Butanol und Essigsäure umwandeln.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser, Säure (z. B. Salzsäure) oder Base (z. B. Natriumhydroxid).

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromsäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Hydrolyse: Butanol und Essigsäure.

Oxidation: Buttersäure und Essigsäure.

Reduktion: Butanol und Essigsäure.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von 1-Butylacetat ist seine Fähigkeit, verschiedene organische Verbindungen zu lösen. Es interagiert über Van-der-Waals-Kräfte und Wasserstoffbrückenbindungen mit den gelösten Molekülen, was den Lösungsprozess erleichtert. In biologischen Systemen kann es aufgrund seiner lipophilen Natur Zellmembranen durchdringen und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The primary mechanism of action of 1-Butyl Acetate is its ability to dissolve various organic compounds. It interacts with the solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution process. In biological systems, it can penetrate cell membranes due to its lipophilic nature, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Hexadecyltrimethylammonium Toluene-p-sulphonate (CAS 138-32-9)

Structural Differences :

- Anion : Toluene-p-sulphonate (same as target compound).

Key Comparisons :

- The absence of hydroxyl groups in Hexadecyltrimethylammonium tosylate reduces its hydrogen-bonding capacity, likely decreasing water solubility compared to the target compound.

- The shorter alkyl chain (C16 vs. C18) may lower its critical micelle concentration (CMC), affecting surfactant efficiency .

| Property | Target Compound | Hexadecyltrimethylammonium Tosylate |

|---|---|---|

| Molecular Weight | ~Higher (estimated >500 g/mol) | 455.74 g/mol |

| Alkyl Chain Length | C18 (hydroxyoctadecyl) | C16 (hexadecyl) |

| Hydroxyl Groups | 3 (2 from hydroxyethyl, 1 from C18) | 0 |

| Applications | Enhanced solubility in polar media | Standard surfactant/disinfectant |

Bis(2-hydroxyethyl)ammonium Toluene-p-sulphonate (CAS 52243-33-1)

Structural Differences :

- Anion : Toluene-p-sulphonate (same).

Key Comparisons :

(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Methyl Sulphate (CAS 70776-67-9)

Structural Differences :

- Cation : Features a 3-decyloxy-2-hydroxypropyl group (shorter C10 chain, ether linkage).

- Anion : Methyl sulphate (vs. tosylate).

Key Comparisons :

1,2-Bis(benzyloxycarbonyl)ethylammonium Toluene-p-sulphonate

Structural Differences :

- Cation : Contains aromatic benzyloxycarbonyl groups (bulky, aromatic).

- Anion : Toluene-p-sulphonate (same).

Key Comparisons :

- Bulky substituents may hinder micelle formation but improve stability in organic solvents.

- Aromatic groups could enhance UV absorption, suggesting applications in photochemical systems .

Functional Implications of Structural Variations

Hydrophobic-Hydrophilic Balance

- Long Alkyl Chains (C18) : Increase hydrophobicity, favoring micelle formation and antimicrobial activity against lipid-rich pathogens.

- Hydroxyl Groups : Enhance water solubility and biocompatibility, making the target compound suitable for pharmaceutical or cosmetic formulations.

Anion Effects

- Toluene-p-sulphonate: Provides better solubility in organic solvents compared to sulphates or sulphamates, useful in non-aqueous systems.

Antimicrobial and Surfactant Performance

- Quaternary ammoniums with hydroxylated alkyl chains (e.g., target compound) may exhibit dual functionality: disrupting microbial membranes (via cationic charge) and emulsifying oils (via hydroxyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.